molecular formula C23H24N2O B12920945 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-31-8

3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12920945
CAS No.: 918646-31-8
M. Wt: 344.4 g/mol
InChI Key: AWOZVXZIOSXYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

The synthesis of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate quinoline derivatives under controlled conditions, followed by methylation and cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, introducing various functional groups such as halogens or nitro groups.

Scientific Research Applications

3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other quinoline derivatives such as:

These comparisons highlight the unique structural and functional properties of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

918646-31-8

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

3,3,4,4,6-pentamethyl-1-quinolin-3-ylquinolin-2-one

InChI

InChI=1S/C23H24N2O/c1-15-10-11-20-18(12-15)22(2,3)23(4,5)21(26)25(20)17-13-16-8-6-7-9-19(16)24-14-17/h6-14H,1-5H3

InChI Key

AWOZVXZIOSXYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(C2(C)C)(C)C)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.